molecular formula C5H11NO3S B1422960 Oxane-4-sulfonamide CAS No. 1058131-55-7

Oxane-4-sulfonamide

Cat. No.: B1422960
CAS No.: 1058131-55-7
M. Wt: 165.21 g/mol
InChI Key: KHNSAYUHYIAYEZ-UHFFFAOYSA-N
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Description

Oxane-4-sulfonamide is a chemical compound with the molecular formula C6H10NO3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxane-4-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the most common method for producing sulfonamides, including this compound, involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . This method is preferred due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

Oxane-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinamides or sulfenamides.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted sulfonamides .

Scientific Research Applications

Oxane-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential antibacterial and antiviral properties.

    Medicine: It is being explored as a potential drug candidate for treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxane-4-sulfonamide involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA production . This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oxane-4-sulfonamide include:

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfinamides: Compounds with a similar structure but different oxidation states.

    Sulfonimidates: Organosulfur compounds with similar applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities. Its efficient synthesis and versatile applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

oxane-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSAYUHYIAYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058131-55-7
Record name oxane-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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